An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Core Properties and Scientific Applications
An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-carboxamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with a methyl group on the nitrogen and a carboxamide functional group, provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. This guide offers a comprehensive overview of the fundamental properties of 1-methylpiperidine-4-carboxamide, including its synthesis, analytical characterization, and a discussion of the known biological activities of closely related analogues, thereby providing a valuable resource for researchers utilizing this compound in their work.
While 1-methylpiperidine-4-carboxamide itself is primarily utilized as a building block in organic synthesis, the broader class of piperidine-4-carboxamide derivatives has been investigated for a range of therapeutic applications. These include the development of antimalarial agents, inhibitors of secretory glutaminyl cyclase for potential Alzheimer's disease treatment, and as scaffolds for anticancer drug candidates[1]. This highlights the importance of understanding the basic properties of this foundational molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methylpiperidine-4-carboxamide is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 1-methylpiperidine-4-carboxamide | [2] |
| CAS Number | 62718-28-9 | [2][3] |
| Molecular Formula | C₇H₁₄N₂O | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Canonical SMILES | CN1CCC(CC1)C(=O)N | [2] |
| InChI | InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of 1-Methylpiperidine-4-carboxamide
The synthesis of 1-methylpiperidine-4-carboxamide can be efficiently achieved through a two-step process starting from 1-methylpiperidine-4-carboxylic acid (also known as 1-methylisonipecotic acid). The overall synthetic pathway involves the esterification of the carboxylic acid followed by aminolysis of the resulting ester.
Caption: Synthetic workflow for 1-Methylpiperidine-4-carboxamide.
Step 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate
The first step involves the conversion of 1-methylpiperidine-4-carboxylic acid hydrochloride to its corresponding methyl ester. This is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. In this case, thionyl chloride serves as a convenient source of HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol.
Experimental Protocol:
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To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mole) in methanol (8 equivalents), cooled to -10 °C in an ice-salt bath, add thionyl chloride (1.55 equivalents) dropwise over 1 hour, maintaining the temperature below 0 °C.
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After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40 °C. Maintain this temperature for 2 hours to ensure the completion of the reaction.
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Cool the reaction mixture and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate.
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Extract the aqueous layer with dichloromethane.
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Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid[4].
Step 2: Synthesis of 1-Methylpiperidine-4-carboxamide
The second step is the aminolysis of the methyl ester with ammonia to form the primary amide. This nucleophilic acyl substitution reaction involves the attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxide leaving group.
Experimental Protocol:
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Dissolve methyl 1-methylpiperidine-4-carboxylate (1 mole) in a saturated solution of ammonia in methanol.
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Transfer the solution to a sealed pressure vessel.
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Heat the reaction mixture with stirring to a temperature between 80-100 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 1-methylpiperidine-4-carboxamide as a solid.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1-methylpiperidine-4-carboxamide. The following are the expected analytical data based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR): The 1H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
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N-CH₃: A singlet around 2.2-2.4 ppm, integrating to 3 protons.
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Piperidine ring protons (axial and equatorial): A series of multiplets in the range of 1.5-3.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield compared to the protons on C3 and C5. The proton at C4 will also be deshielded due to the adjacent carbonyl group.
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-CONH₂: Two broad singlets corresponding to the two amide protons, typically in the range of 5.5-7.5 ppm, which are exchangeable with D₂O.
13C NMR (Carbon NMR): The 13C NMR spectrum should display seven distinct carbon signals.
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C=O (amide): A signal in the range of 175-180 ppm.
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Piperidine ring carbons:
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C2 and C6: Signals in the range of 55-60 ppm.
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C4: A signal around 40-45 ppm.
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C3 and C5: Signals in the range of 25-30 ppm.
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N-CH₃: A signal around 46 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H stretch (amide): Two medium to strong bands in the region of 3100-3500 cm⁻¹.
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C-H stretch (alkane): Strong absorptions in the 2800-3000 cm⁻¹ region.
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C=O stretch (amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.
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N-H bend (amide II band): A medium to strong absorption around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the piperidine ring. A prominent fragment at m/z 70 is often observed in the mass spectra of N-methylpiperidine derivatives, corresponding to the N-methyl-Δ¹-piperidinium cation.
Pharmacological Profile: A Field of Opportunity
Currently, there is a notable lack of publicly available pharmacological data specifically for 1-methylpiperidine-4-carboxamide. The primary role of this compound in the scientific literature is as a synthetic intermediate for the construction of more complex, biologically active molecules. However, the piperidine-4-carboxamide scaffold is a recurring motif in a variety of pharmacologically active compounds, suggesting that 1-methylpiperidine-4-carboxamide could serve as a valuable starting point for new drug discovery programs.
Derivatives of piperidine-4-carboxamide have been investigated for a range of biological targets:
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Antimalarial Agents: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in animal models of malaria.
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Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been recognized as a novel scaffold for the design of sQC inhibitors, which are being explored as a potential therapeutic strategy for Alzheimer's disease.
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Anticancer Agents: Hybrid molecules incorporating the piperidine-4-carboxamide structure have been synthesized and evaluated for their potential as multi-kinase inhibitors for cancer therapy.
The lack of direct pharmacological data for 1-methylpiperidine-4-carboxamide presents an opportunity for researchers. Screening this compound against a broad range of biological targets could uncover novel activities and provide the basis for the development of new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-methylpiperidine-4-carboxamide. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-Methylpiperidine-4-carboxamide is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, including a detailed synthetic protocol and expected analytical characteristics. While direct pharmacological data for this specific compound is currently limited, the established biological activities of its derivatives underscore the potential of the piperidine-4-carboxamide scaffold in drug discovery. The information presented herein is intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the effective use of 1-methylpiperidine-4-carboxamide in their scientific endeavors.
References
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. iris.unica.it [iris.unica.it]
- 4. rsc.org [rsc.org]
